![molecular formula C15H22N2O.HCl B001218 Mepivacaine hydrochloride CAS No. 1722-62-9](/img/structure/B1218.png)
Mepivacaine hydrochloride
Übersicht
Beschreibung
Mepivacaine hydrochloride is a local anesthetic of the amide type . It has a reasonably rapid onset and medium duration of action, and is marketed under various trade names including Carbocaine and Polocaine .
Synthesis Analysis
Mepivacaine can be synthesized from readily available commercial reagents and solvents under safe conditions using portable, continuous apparatus . This method focuses on sustainability, reaction efficiency, and seamless implementation .
Molecular Structure Analysis
The molecular formula of Mepivacaine hydrochloride is C15H22N2O·HCl . It has a molecular weight of 282.81 . The structure is also available as a 2D Mol file .
Chemical Reactions Analysis
Mepivacaine is an amide local anesthetic . It blocks the generation and the conduction of nerve impulses, presumably by increasing the threshold for electrical excitation in the nerve, by slowing the propagation of the nerve impulse, and by reducing the rate of rise of the action potential .
Physical And Chemical Properties Analysis
Mepivacaine hydrochloride is a white, crystalline, odorless powder . It is soluble in water but very resistant to both acid and alkaline hydrolysis .
Wissenschaftliche Forschungsanwendungen
Dental Anesthesia : Mepivacaine hydrochloride has shown promise in both qualitative and quantitative tests, positioning it as a valuable agent for dental anesthesia (Auerbach et al., 1962). Additionally, a 1964 study highlighted its effectiveness and patient comfort in operative dentistry, outperforming other local anesthetics (Stibbs & Korn, 1964).
Veterinary Applications : In veterinary medicine, Mepivacaine hydrochloride injection into horses' distal interphalangeal joint can anesthetize pain from navicular bursa synovia and potentially decrease pain from the navicular bone's medullary cavity (Keegan et al., 1996).
Gynecological Procedures : For minimally invasive gynecological interventions, such as electroresection of benign and premalignant lesions in the cervix, Mepivacaine Hydrochloride has been found to be an effective and safe local anesthetic (Dimitriu et al., 2018).
Spinal Anesthesia : It is also a promising spinal anesthetic agent, noted for its long duration, higher potency, and reduced toxicity compared to lidocaine (Siker et al., 1966).
Anesthetic for Elderly Patients : Its efficiency and safety as a local anesthetic for elderly patients, particularly in pulpal treatment, have been recognized, showing better anesthesia than lidocaine injection (Liu Rong-se, 2005).
Vascular Diseases : Research has indicated that Mepivacaine-induced contraction in endothelium-denuded rat aortas involves calcium sensitization mediated by Rho kinase and protein kinase C, which may have implications for pharmacological treatment of vascular diseases (Ok et al., 2014).
Postoperative Pain Management : It has also been effective in managing temporomandibular joint pain post-arthroplasty (Zuniga et al., 2007), and in reducing pain associated with hysteroscopy and endometrial biopsy (Makris et al., 2001).
Safety and Efficacy in Dentistry : Scandonest (mepivacaine hydrochloride) injection has been deemed a safe and effective local anesthetic for dental treatment (Xing Xiao-yan, 2005).
Oral Local Anesthesia : A 2008 study found that 3% mepivacaine hydrochloride injection for oral local anesthesia has a quick onset, ideal anesthetic effect, and minimal cardiovascular system side effects compared to 2% lidocaine (Ding et al., 2008).
Placental Transmission : Its rapid transmission across the human placenta poses some risks for mothers and infants (Morishima et al., 1966).
Accidental Intravenous Application : In cases of accidental intravenous application in infants, it can cause seizures and cardiac arrest, but rapid ECMO can be life-saving without neurological damage (Froehle et al., 2012).
Wirkmechanismus
Target of Action
Mepivacaine hydrochloride primarily targets the voltage-gated sodium channels . These channels play a crucial role in the generation and conduction of nerve impulses .
Mode of Action
Mepivacaine hydrochloride, an amide local anesthetic, binds selectively to the intracellular surface of sodium channels, blocking the influx of sodium into the axon . This action prevents the depolarization necessary for action potential propagation and subsequent nerve function . The block at the sodium channel is reversible, meaning that when the drug diffuses away from the axon, sodium channel function is restored, and nerve propagation returns .
Biochemical Pathways
The primary biochemical pathway affected by mepivacaine hydrochloride is the neuronal signal transmission pathway . By blocking sodium channels, mepivacaine hydrochloride prevents the large transient increase in the permeability of excitable membranes to Na+ ions that is produced by a slight depolarization . This action effectively blocks the generation and conduction of nerve impulses .
Pharmacokinetics
Mepivacaine hydrochloride is primarily metabolized in the liver via N-demethylation, hydroxylation, and glucuronidation . About 90% to 95% of the drug is excreted in the urine as metabolites . The onset of action is route and dose-dependent, ranging from 3 to 20 minutes . The duration of action is also route and dose-dependent, typically lasting 2 to 2.5 hours . The half-life of elimination in adults is between 1.9 to 3.2 hours .
Result of Action
The primary result of mepivacaine hydrochloride’s action is local anesthesia . By blocking nerve impulses, mepivacaine hydrochloride effectively numbs the area where it is applied, preventing pain sensations from being transmitted to the brain .
Action Environment
The action of mepivacaine hydrochloride is influenced by the physiological pH . Mepivacaine exists in both charged and uncharged forms at physiological pH, while the intracellular environment favors the formation of the active, charged molecule . The onset of action of mepivacaine is, therefore, rapid (2-4 minutes) with an intermediate duration of action (about 1 hour) . Environmental factors such as pH and temperature can influence the efficacy and stability of mepivacaine hydrochloride .
Safety and Hazards
Mepivacaine should be used with caution. It may cause drowsiness, confusion, excitability, nervousness, drop in blood pressure, fatigue, bluish discoloration of fingernails, lips, or skin, and difficulties in breathing . It is recommended to wear personal protective equipment, avoid contact with skin, eyes, and clothing, do not ingest, and do not breathe dust .
Eigenschaften
IUPAC Name |
N-(2,6-dimethylphenyl)-1-methylpiperidine-2-carboxamide;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O.ClH/c1-11-7-6-8-12(2)14(11)16-15(18)13-9-4-5-10-17(13)3;/h6-8,13H,4-5,9-10H2,1-3H3,(H,16,18);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RETIMRUQNCDCQB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)C2CCCCN2C.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
96-88-8 (Parent) | |
Record name | Mepivacaine hydrochloride [USP:JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001722629 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID4031566 | |
Record name | Mepivicaine hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4031566 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.81 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>42.4 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID855956 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
Mepivacaine hydrochloride | |
CAS RN |
1722-62-9 | |
Record name | Mepivacaine hydrochloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1722-62-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Mepivacaine hydrochloride [USP:JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001722629 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Mepivacaine hydrochloride | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758674 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Piperidinecarboxamide, N-(2,6-dimethylphenyl)-1-methyl-, hydrochloride (1:1) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Mepivicaine hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4031566 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Mepivacaine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.476 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | N-(2,6-Dimethylphenyl)-1-methyl-2-piperidinecarboxamid hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | MEPIVACAINE HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4VFX2L7EM5 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does mepivacaine hydrochloride exert its anesthetic effect?
A1: Mepivacaine hydrochloride is a local anesthetic that works by reversibly binding to specific sodium ion channels on neuronal cell membranes. [] This binding inhibits the influx of sodium ions, which are essential for nerve impulse conduction. [] By blocking these channels, mepivacaine hydrochloride effectively prevents the transmission of pain signals to the brain, leading to a loss of sensation in the targeted area. [, ]
Q2: What is the molecular formula and weight of mepivacaine hydrochloride?
A2: The molecular formula of mepivacaine hydrochloride is C15H22N2O•HCl, and its molecular weight is 282.81 g/mol. []
Q3: Are there any specific spectroscopic techniques used to characterize mepivacaine hydrochloride?
A3: Yes, several analytical methods are employed to characterize and quantify mepivacaine hydrochloride. High-performance liquid chromatography (HPLC) is a commonly used technique. [, ]
Q4: What is known about the stability of mepivacaine hydrochloride under different conditions?
A4: Research has explored the stability of mepivacaine hydrochloride under various stress conditions. Studies have investigated its degradation profile under acidic, alkaline, thermal, and oxidative conditions using stability-indicating HPLC methods. [] This research helps determine the appropriate storage conditions and shelf life of mepivacaine hydrochloride formulations.
Q5: What factors influence the pharmacokinetics of mepivacaine hydrochloride?
A5: Several factors can influence the pharmacokinetics of mepivacaine hydrochloride, including:
- Route of Administration: The route of administration significantly affects mepivacaine's pharmacokinetic profile. For instance, epidural administration in pregnant women leads to rapid transfer across the placenta, with mepivacaine detectable in both maternal and umbilical cord blood. []
- Presence of Vasoconstrictors: Studies in diabetic patients indicated that the presence of a vasoconstrictor (levonordefrin) in the mepivacaine formulation led to statistically significant higher blood glucose levels compared to mepivacaine without a vasoconstrictor. []
Q6: Has the efficacy of mepivacaine hydrochloride been evaluated in preclinical models?
A7: Yes, mepivacaine hydrochloride has been studied in various animal models to assess its efficacy and safety. For instance, a study in horses with experimentally induced synovitis examined the analgesic and anti-inflammatory effects of intra-articular mepivacaine hydrochloride. [] The results provided insights into its therapeutic potential in managing joint inflammation and pain in horses.
Q7: What are the potential toxic effects of mepivacaine hydrochloride?
A8: While generally considered safe for its intended use, mepivacaine hydrochloride, like other local anesthetics, can cause adverse effects if high systemic concentrations are reached. [, ] Studies have explored the potential for testicular damage in rats following mepivacaine hydrochloride administration, highlighting the importance of careful dosing and administration. [, ]
Q8: Have there been efforts to develop novel drug delivery systems for mepivacaine hydrochloride?
A8: Yes, researchers have explored innovative drug delivery strategies for mepivacaine hydrochloride to enhance its therapeutic benefits. This includes the development of:
- Thermoreversible Gels: These gels offer a promising approach for sustained release and localized delivery of mepivacaine hydrochloride. [, ] This delivery method is particularly beneficial for periodontal anesthesia, as it eliminates the need for needle injection and improves patient comfort.
- Intracervical Administration: Intracervical injection of mepivacaine hydrochloride has been investigated as a method for providing effective pain relief during hysteroscopy. [, ]
Q9: What are some common analytical methods used for the determination of mepivacaine hydrochloride?
A9: Various analytical methods are employed for the quantification of mepivacaine hydrochloride in different matrices, including:
- Potentiometric Titration: This method utilizes a modified carbon paste ion-selective electrode for the determination of mepivacaine hydrochloride in pharmaceutical preparations and biological fluids. []
- Reverse Phase HPLC: This widely used technique offers a simple, precise, rapid, and accurate approach for estimating mepivacaine hydrochloride in injections. []
Q10: Are there alternative local anesthetics available for dental and medical procedures?
A10: Yes, several other local anesthetics are available, each with its own unique characteristics:
Q11: When was mepivacaine hydrochloride first introduced as a local anesthetic?
A12: Mepivacaine hydrochloride emerged as a promising local anesthetic agent in the 1960s. Its rapid adoption stemmed from its favorable attributes, including a relatively long duration of action without the need for vasoconstrictors, enhanced potency compared to procaine, and reduced toxicity compared to lidocaine. [, ]
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.